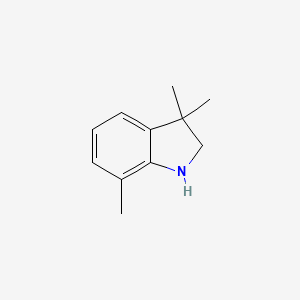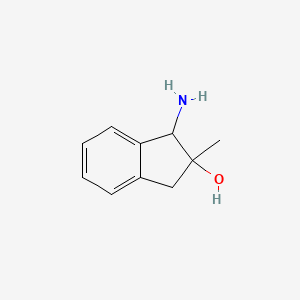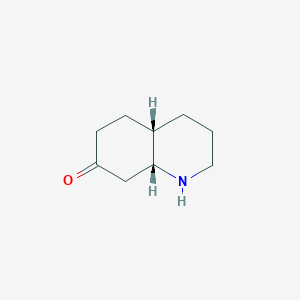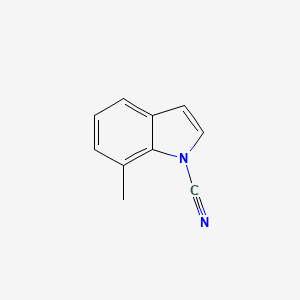
3,3,7-Trimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,7-Trimethylindoline is an organic compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring The presence of three methyl groups at positions 3 and 7 distinguishes this compound from other indoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: 3,3,7-Trimethylindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds in the presence of a strong base like sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the indoline nitrogen, allowing for nucleophilic attack on the methylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and automated systems ensures consistent production quality and scalability.
化学反应分析
Types of Reactions: 3,3,7-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline compounds.
科学研究应用
3,3,7-Trimethylindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Research explores its potential as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 3,3,7-Trimethylindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing pathways involved in cellular processes. Detailed studies on its interaction with specific targets and pathways are ongoing to elucidate its full potential.
相似化合物的比较
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
Comparison: 3,3,7-Trimethylindoline is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 2,3,3-Trimethylindolenine, it exhibits different reactivity patterns in substitution and oxidation reactions. The presence of the methyl group at position 7 also affects its electronic distribution, making it distinct from other indoline derivatives.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
InChI 键 |
UFXHVMRIJNWRMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(CN2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)



![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)



![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
